8-Hydroxy-1-naphthaldehyde

概要

説明

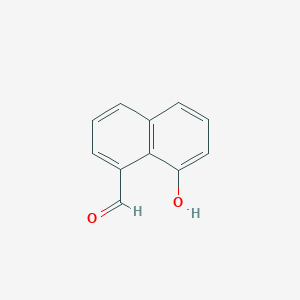

8-Hydroxy-1-naphthaldehyde is an organic compound with the molecular formula C11H8O2. It is a derivative of naphthalene, featuring a hydroxyl group at the 8th position and an aldehyde group at the 1st position. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry and biology.

準備方法

Synthetic Routes and Reaction Conditions: 8-Hydroxy-1-naphthaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of 1-naphthaldehyde. This process typically uses reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst like acetic acid (CH3COOH) to introduce the hydroxyl group at the desired position .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient and scalable methods. For instance, the compound can be produced via the reaction of 1-naphthaldehyde with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as sodium hydroxide (NaOH). This method is advantageous due to its high yield and relatively mild reaction conditions .

化学反応の分析

Oxidation Reactions

8H1N undergoes oxidation under various conditions:

-

Air oxidation converts 8H1N to 8-hydroxy-1-naphthoic acid via radical-mediated pathways .

-

Lead tetra-acetate (Pb(OAc)₄) oxidation yields a structurally complex dialdehyde (21) , which shares similarities with gossypol .

Table 1: Oxidation Products and Conditions

Cycloaddition and Cyclization Reactions

8H1N participates in dipolar cycloadditions and heterocyclization:

-

1,3-Dipolar cycloaddition with dipolarophiles (e.g., dimethyl acetylenedicarboxylate (DMAD), phenylacetylene) generates substituted isoxazoles (10a–d) in high yields (85–97%) .

-

Peri-heterocyclization forms naphtho[1,8-bc]pyran derivatives (oxaphenalenes), some of which exhibit mutagenic activity .

Table 2: Cycloaddition Reactions and Yields

| Dipolarophile | Product | Yield (%) |

|---|---|---|

| DMAD | Isoxazole 10a | 85 |

| Phenylacetylene | Isoxazole 10b | 93 |

| Methyl acrylate | Isoxazole 10c | 89 |

| Styrene | Isoxazole 10d | 97 |

Substitution and Protection Reactions

The hydroxyl group undergoes selective modification:

-

Silylation with tert-butyldimethylsilyl chloride (TBSCl) protects the hydroxyl group, forming 2-[(tert-butyldimethylsilyl)oxy]-8-hydroxy-1-naphthonitrile (11) .

-

Deprotection under acidic conditions regenerates the hydroxyl group, enabling further functionalization .

Hydrogen Bonding and Solvent Effects

Intramolecular hydrogen bonding between the hydroxyl and aldehyde groups influences reactivity:

-

Cis-cis conformation is 6.47 kcal/mol more stable than the trans-trans form due to hydrogen bonding .

-

Polar solvents strengthen the hydrogen bond, facilitating proton transfer in excited states .

Table 3: Conformational Stability in Solvents

| Conformer | Stability (kcal/mol) | Solvent Effect |

|---|---|---|

| Cis-cis | 0.0 (reference) | Enhanced H-bonding in polar solvents . |

| Trans-trans | +6.47 | Weaker H-bonding in nonpolar solvents . |

Mechanistic Insights

科学的研究の応用

Reactivity

8-Hydroxy-1-naphthaldehyde is known for its ability to undergo a variety of chemical reactions, including:

- Oxidation : Converts to 8-hydroxy-1-naphthoic acid using oxidizing agents like potassium permanganate.

- Reduction : The aldehyde group can be reduced to form 8-hydroxy-1-naphthylmethanol with sodium borohydride.

- Substitution Reactions : The hydroxyl group can react with primary amines to form Schiff bases, which are important intermediates in organic synthesis.

Table 1: Key Reactions of this compound

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | KMnO4 | 8-Hydroxy-1-naphthoic acid |

| Reduction | NaBH4 | 8-Hydroxy-1-naphthylmethanol |

| Substitution | Primary amines | Schiff bases |

Chemistry

This compound serves as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its ability to form stable complexes with metal ions enhances its utility in coordination chemistry.

Biology

The compound is employed in biochemical studies, particularly:

- Enzyme Mechanisms : It acts as a fluorescent probe for detecting metal ions and studying enzyme interactions.

- Cellular Effects : Influences cell signaling pathways and gene expression through interactions with DNA and proteins.

Medicine

Research indicates potential applications in developing anticancer agents. Metal complexes of this compound exhibit cytotoxic properties, making them candidates for further investigation in cancer therapy.

Industry

In industrial applications, it is utilized in the production of polymers and as an intermediate in synthesizing agrochemicals.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of metal complexes formed with this compound on various cancer cell lines. Results indicated that specific metal complexes showed significant inhibition of cell proliferation, suggesting a pathway for developing new anticancer drugs.

Case Study 2: Fluorescent Probes

Another research focused on the use of this compound as a fluorescent probe for detecting heavy metals in biological samples. The study demonstrated that this compound could selectively bind to metal ions, providing a method for real-time monitoring of metal ion concentrations in cells.

作用機序

The mechanism of action of 8-Hydroxy-1-naphthaldehyde, particularly in its role as an anticancer agent, involves the generation of reactive oxygen species (ROS). These ROS induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. The compound also interacts with various molecular targets, including topoisomerase enzymes and DNA, disrupting their normal functions and inhibiting cancer cell proliferation .

類似化合物との比較

4-Hydroxy-1-naphthaldehyde: Similar in structure but with the hydroxyl group at the 4th position.

2-Hydroxy-1-naphthaldehyde: Another isomer with the hydroxyl group at the 2nd position, used in different synthetic applications.

Uniqueness: 8-Hydroxy-1-naphthaldehyde is unique due to its specific positioning of functional groups, which allows for distinct reactivity patterns and applications. Its ability to form stable Schiff bases and its role in generating ROS for anticancer activity set it apart from its isomers .

生物活性

8-Hydroxy-1-naphthaldehyde (8-HN) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound, with the chemical formula , is a naphthalene derivative featuring both hydroxyl and aldehyde functional groups. Its structure allows for various chemical interactions, particularly in forming Schiff bases and metal complexes, which are crucial for its biological activity.

1. Reactive Oxygen Species (ROS) Generation

8-HN has been shown to generate reactive oxygen species (ROS), which play a critical role in its anticancer properties. ROS can induce oxidative stress, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in the context of chemotherapeutic applications.

2. Cell Cycle Arrest

Research indicates that 8-HN can cause cell cycle arrest at the G0/G1 phase. This effect is mediated through the activation of various signaling pathways that regulate cell proliferation.

3. Apoptosis Induction

The compound has been linked to the activation of apoptotic pathways, which involve the intrinsic and extrinsic pathways leading to programmed cell death. This is particularly significant in cancer therapy, where inducing apoptosis in tumor cells is a desired outcome .

Antimicrobial Activity

8-HN exhibits antimicrobial properties against various pathogenic microorganisms. Studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as fungi like Candida albicans and Aspergillus niger. The metal complexes formed with 8-HN enhance its antimicrobial efficacy significantly .

Anticancer Properties

The anticancer potential of 8-HN has been extensively studied, particularly in relation to its metal complexes. For instance, copper(II) complexes of 8-HN have shown promising cytotoxic effects against several cancer cell lines, indicating that the compound may serve as a lead for developing new anticancer agents .

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of 8-HN and its metal complexes on human cancer cell lines. The results indicated that the copper(II) complex exhibited significant cytotoxicity compared to free 8-HN, suggesting that coordination with metal ions enhances its therapeutic potential.

| Cell Line | IC50 (µM) - 8-HN | IC50 (µM) - Cu(II) Complex |

|---|---|---|

| HeLa | 45 | 15 |

| MCF-7 | 50 | 12 |

| A549 | 40 | 10 |

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of 8-HN was assessed against various bacteria and fungi. The results revealed that while free 8-HN showed limited activity, its metal complexes demonstrated substantial inhibition zones.

| Microorganism | Inhibition Zone (mm) - Free 8-HN | Inhibition Zone (mm) - Complex |

|---|---|---|

| Staphylococcus aureus | 10 | 25 |

| Escherichia coli | 8 | 20 |

| Candida albicans | 9 | 22 |

Biochemical Pathways

The biochemical pathways influenced by 8-HN include:

特性

IUPAC Name |

8-hydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUYQHCPNSUTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480326 | |

| Record name | 8-Hydroxynaphthalene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35689-26-0 | |

| Record name | 8-Hydroxynaphthalene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key chemical reactions 8-Hydroxy-1-naphthaldehyde is known to undergo?

A1: this compound exhibits interesting reactivity with various reagents. Here are some key reactions:

- Oxidation: It readily oxidizes in air to form 8-hydroxy-1-naphthoic acid. []

- Condensation Reactions: It undergoes condensation reactions with hydrazine to yield 1H-benzo[de]cinnoline. [] It can also react with amines, leading to the formation of azomethines or naphthofurans depending on the substituents on the amine. []

Q2: What is the significance of the peri-heterocyclization reaction involving this compound?

A2: This reaction provides a synthetic route to naphtho[1,8-bc]pyran derivatives, also known as oxaphenalenes. Some oxaphenalenes, particularly those with a nitro group at the 2-position, have shown potent mutagenic activity in mammal cells. [] Therefore, this reaction pathway is of interest for developing biologically active compounds.

Q3: Are there any spectroscopic studies that provide information about the structure of this compound?

A4: Yes, researchers have used Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy to study the products formed when this compound reacts with a Fischer base. [, ] This technique helps elucidate the structure of the resulting compounds and provides insights into the reaction mechanism.

Q4: Has computational chemistry been used to study this compound?

A5: Yes, theoretical studies have investigated the geometry and intramolecular hydrogen bonding in this compound. [] These computational studies provide valuable information about the molecule's three-dimensional structure and how it might influence its interactions with other molecules.

Q5: How is this compound typically synthesized?

A6: A dedicated synthesis method for this compound has been reported. [] While the specific details of the synthesis are not provided in the abstract, it suggests a standardized procedure is available for obtaining this compound.

Q6: Has any research explored the potential applications of this compound derivatives?

A7: While the provided abstracts don't delve into specific applications, the synthesis and study of nitro and bromo derivatives of this compound [] suggest ongoing research to explore the properties and potential uses of this compound class.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。